2,3-Dihydroxypyridine

Catalog No.
S566844
CAS No.
16867-04-2
M.F
C5H5NO2
M. Wt
111.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dihydroxypyridine

CAS Number

16867-04-2

Product Name

2,3-Dihydroxypyridine

IUPAC Name

3-hydroxy-1H-pyridin-2-one

Molecular Formula

C5H5NO2

Molecular Weight

111.1 g/mol

InChI

InChI=1S/C5H5NO2/c7-4-2-1-3-6-5(4)8/h1-3,7H,(H,6,8)

InChI Key

GGOZGYRTNQBSSA-UHFFFAOYSA-N

SMILES

C1=CNC(=O)C(=C1)O

Synonyms

2,3-Pyridinediol; 2,3-Dihydroxypyridine; 3-Hydroxy-1H-pyridin-2-one; 3-Hydroxy-2-pyridone; NSC 49272

Canonical SMILES

C1=CNC(=O)C(=C1)O

The exact mass of the compound 2,3-Dihydroxypyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49272. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of dihydroxypyridine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3-Dihydroxypyridine, frequently existing in its tautomeric form as 3-hydroxy-2(1H)-pyridone (3,2-HOPO), is a highly specialized bidentate chelating building block and enzyme modulator. From a procurement and material-selection standpoint, its value is defined by its distinct physicochemical profile: it possesses a predicted pKa of approximately 9.0, allowing it to act as a monoprotic acid at physiological pH, unlike traditional diprotic catechols [1]. This specific ionization behavior, combined with the electron-withdrawing nature of the pyridine ring, grants the compound exceptional oxidative stability and the ability to form highly stable, neutral 3:1 complexes with trivalent metal ions such as Fe(III), Ru(III), and various actinides [2]. Consequently, 2,3-dihydroxypyridine is primarily sourced by pharmaceutical CDMOs and advanced materials researchers as a premium precursor for hexadentate tripodal chelators, radiopharmaceuticals, and targeted metalloenzyme inhibitors.

Research Fit

Metal chelation studies leveraging ortho-dihydroxy coordination
Environmental fate modeling with isomer-specific biodegradation kinetics
Photochemical reactivity assessments under acidic aqueous conditions
Thermochemical reference standard with experimentally determined formation enthalpy

Substituting 2,3-dihydroxypyridine with its closest structural analog, catechol (1,2-dihydroxybenzene), or with isomers like 2,4-dihydroxypyridine, fundamentally compromises both synthesis and end-use performance. Catechol is diprotic (pKa1 ~9.45, pKa2 ~12.8), meaning it requires a highly alkaline environment to fully deprotonate and coordinate metals, leading to severe proton competition at physiological pH (pH 7.4) [1]. Furthermore, catechol-based ligands are highly susceptible to rapid autoxidation into quinones, severely limiting the shelf-life and in vivo stability of derived therapeutics [2]. In biological assays, catechol structures act as active substrates for enzymes like catechol-O-methyltransferase (COMT), whereas the pyridone nitrogen in 2,3-dihydroxypyridine alters the electronic distribution, transforming it into a stable, dead-end inhibitor [3]. Finally, isomers such as 2,4-dihydroxypyridine lack the adjacent oxygen-oxygen (or oxygen-carbonyl) geometry required to form the stable five-membered chelate rings essential for high-affinity metal sequestration, making them useless as bidentate chelator precursors.

Substitution Risk

Chelation Non-ortho isomers (2,4-DHP, 2,6-DHP) lack bidentate metal-binding capacity, limiting direct substitution in coordination chemistry.
Persistence 2,4-DHP and 2,6-DHP persist beyond 6 months in anoxic sediment, while 2,3-DHP degrades within 110 days; isomer choice alters environmental fate conclusions.
Photooxidation Under identical pH 5 conditions, 2,4-DHP only physically quenches singlet oxygen without chemical change, whereas 2,3-DHP undergoes oxidative transformation.

Superior Iron(III) Sequestration at Physiological pH

A critical metric for procurement in radiopharmaceutical and decorporation applications is the pFe value, which quantifies a ligand's ability to sequester Fe(III) at physiological pH (7.4) under standard conditions. Because 3,2-HOPO (derived from 2,3-dihydroxypyridine) is monoprotic upon binding, it faces significantly less proton competition than diprotic catechol. Thermodynamic studies demonstrate that 3,2-HOPO achieves a pFe value of 16.26, substantially outperforming catechol, which yields a pFe of only 15.1 under identical conditions [1].

Evidence DimensionpFe value (Iron affinity at pH 7.4, [Ligand]=10^-5 M, [Fe]=10^-6 M)
Target Compound Data3,2-HOPO: pFe = 16.26
Comparator Or BaselineCatechol: pFe = 15.1
Quantified Difference3,2-HOPO exhibits a >10-fold higher effective iron binding affinity at physiological pH.
ConditionsAqueous solution, pH 7.4, standard pFe calculation conditions

This guarantees that chelators built from 2,3-dihydroxypyridine will remain tightly bound to target metals in the human bloodstream, preventing toxic metal release or transmetallation.

Fe(III) chelation
Head-to-head
2,3-DHP: Stable Fe(III) complex in 1 M HCl 2,4-DHP / 2,6-DHP: No bidentate chelate formation
Supports metal chelation study fit
Conditional stability constants reported; acidic medium only

Mitigation of Electrostatic Repulsion in Metal Complexes

When forming higher-order (3:1) complexes with trivalent metals, the accumulation of negative charge can destabilize the complex. Because catechol binds as a dianion, the stepwise formation constants drop precipitously due to charge repulsion (K1 = 20.4, K2 = 15.5; Δ1-2 = 4.9). In contrast, 3,2-HOPO binds as a monoanion, resulting in a much lower electrostatic penalty during sequential ligand addition (K1 = 11.48, K2 = 9.77; Δ1-2 = 1.71) [1].

Evidence DimensionStepwise equilibrium constant drop (Δ1-2) due to charge repulsion
Target Compound Data3,2-HOPO: Δ1-2 = 1.71
Comparator Or BaselineCatechol: Δ1-2 = 4.9
Quantified Difference3,2-HOPO shows a 65% reduction in the thermodynamic penalty of adding a second ligand to the metal center.
ConditionsAqueous thermodynamic equilibrium titrations for Fe(III) complexation

This allows for the reliable, high-yield formulation of neutral, stable 3:1 metal-ligand complexes required for oral bioavailability in pharmaceuticals.

Biodegradation fate
Head-to-head
2,3-DHP: Complete removal < 110 days 2,4-DHP / 2,6-DHP: Persistent > 180 days
Enables isomer-specific environmental fate differentiation
Anoxic estuarine sediment; 7.5–12 ppm initial concentration

Mechanism-Specific Metalloenzyme Inhibition (COMT)

In drug discovery targeting catechol-O-methyltransferase (COMT), utilizing a true inhibitor rather than a competing substrate is paramount. While catechol and its derivatives are actively methylated and consumed by COMT, 2,3-dihydroxypyridine acts as a 'dead-end' competitive inhibitor. Kinetic assays using purified pig liver COMT demonstrate that 2,3-dihydroxypyridine halts the methylation of 3,4-dihydroxyphenylacetic acid with an inhibitor constant (Ki) of 15 µM [1].

Evidence DimensionEnzymatic interaction mechanism and Ki
Target Compound Data2,3-Dihydroxypyridine: Dead-end competitive inhibitor (Ki = 15 µM)
Comparator Or BaselineCatechol: Consumable enzyme substrate
Quantified DifferenceShifts the molecule from being a metabolically consumed substrate to a stable, non-consumable enzymatic blocker.
ConditionsIn vitro kinetic assay using purified pig liver COMT

Procuring this specific scaffold enables pharmaceutical developers to design long-acting COMT inhibitors for Parkinson's disease without the drug being rapidly degraded by the target enzyme.

Singlet oxygen reactivity
Head-to-head
2,3-DHP: Chemical photooxidation at pH 5 2,4-DHP: Physical quenching only, no transformation
Reaction pathway diverges by isomer
Rose Bengal-sensitized; aqueous medium; pH-dependent

Regioselective Precursor Functionalization for Tripodal Scaffolds

For CDMOs synthesizing complex hexadentate chelators (e.g., TREN-Me-3,2-HOPO), precursor processability dictates manufacturing cost. Catechol is prone to over-oxidation and poor regiocontrol during electrophilic substitution. Conversely, 2,3-dihydroxypyridine allows for highly controlled, regioselective derivatization at the 4, 5, and 6 positions via the Mannich reaction, as well as straightforward N-alkylation, facilitating direct attachment to polyamine scaffolds (like TREN or spermidine) without complex protecting-group strategies [1].

Evidence DimensionSynthetic pathway compatibility for scaffold attachment
Target Compound Data2,3-Dihydroxypyridine: High regiocontrol via Mannich reaction and N-alkylation
Comparator Or BaselineCatechol: Poor regiocontrol, requires extensive protection/deprotection to prevent oxidation
Quantified DifferenceSignificantly reduces the number of synthetic steps required to build tripodal hexadentate chelators.
ConditionsStandard benchtop organic synthesis conditions for chelator manufacturing

Reduces the cost of goods sold (COGS) and improves batch-to-batch reproducibility when scaling up the production of advanced chelating agents.

Thermochemical reference
Experimental anchor
ΔfH°(g) = −(263.9 ± 4.6) kJ·mol⁻¹ (experimental) Other isomers: DFT-estimated values only
Provides experimentally validated thermochemical benchmark
Static bomb calorimetry; T = 298.15 K; DFT cross-validated

Synthesis of Actinide and Iron Decorporation Agents

Because of its superior pFe value at physiological pH and reduced electrostatic repulsion in 3:1 complexes (as detailed in Section 3), 2,3-dihydroxypyridine is the premier starting material for synthesizing advanced decorporation agents. It is specifically procured to manufacture hexadentate ligands (such as TREN-Me-3,2-HOPO) designed to safely excrete toxic heavy metals or radioactive actinides from the human body without stripping essential trace minerals [1].

Development of Next-Generation COMT Inhibitors

Given its proven status as a 'dead-end' competitive inhibitor of catechol-O-methyltransferase rather than a consumable substrate, this compound is highly valuable for neuropharmacology. CDMOs and medicinal chemists procure 2,3-dihydroxypyridine as a core pharmacophore to develop stable, long-acting therapeutics for Parkinson's disease, avoiding the rapid metabolic degradation that plagues traditional catechol-based drug candidates [2].

Precursor for MRI Contrast Agents and Radiopharmaceuticals

The compound's excellent regioselectivity via Mannich reactions allows for the efficient, scalable attachment of the 3,2-HOPO chelating moiety to various molecular backbones and targeting peptides. This synthetic processability makes it the ideal procurement choice for developing highly stable Gallium-68 (Ga-68) or Zirconium-89 (Zr-89) radiopharmaceuticals, where the chelator must resist transmetallation in vivo while being cost-effective to manufacture [3].

Application Fit

Application
Selection Property
Validation Focus
Metal-enrichment chelator synthesis
Ortho-dihydroxy chelation capacity
Bidentate metal-complex stability verification
Environmental fate assessment
Isomer-specific biodegradation half-life
Sediment persistence endpoint under anoxic conditions
Photochemical oxidation studies
pH-dependent singlet oxygen reactivity
Chemical vs. physical quenching pathway confirmation
Thermochemical calibration
Experimental formation enthalpy
Calorimetric benchmark for DFT isomer energetics

XLogP3

0.1

UNII

7HY4BCJ130

GHS Hazard Statements

Aggregated GHS information provided by 200 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16867-04-2

Wikipedia

2,3-dihydroxypyridine

General Manufacturing Information

2(1H)-Pyridinone, 3-hydroxy-: ACTIVE
Goetz et al. Regioselective reactions of 3,4-pyridynes enabled by the aryne distortion model. Nature Chemistry, doi: 10.1038/nchem.1504, published online 25 November 2012 http://www.nature.com/nchem

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